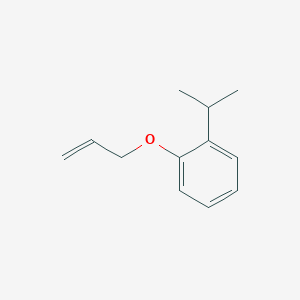
2-氧代-1,2-二氢喹啉-8-基乙酸酯
描述
2-Oxo-1,2-dihydroquinolin-8-yl acetate, also known as 2-Hydroxyquinolin-8-yl acetate, is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 g/mol . The compound is characterized by a fused benzene ring and a 2 (1H)-pyridone moiety .
Synthesis Analysis
The compound was synthesized in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis
The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis
The compound was synthesized using a triethylamine-mediated O-acylation reaction . This reaction involved the use of 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.19 g/mol . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.科学研究应用
Medicinal Chemistry: Anticancer Agents
“2-Oxo-1,2-dihydroquinolin-8-yl acetate” has been identified as a key scaffold in medicinal chemistry due to its presence in natural compounds and broad applications in drug discovery. Specifically, derivatives of this compound have emerged as promising structures for the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor vasculature, such as VEGFR and PDGFR kinases . These RTKs are critical in the formation and maintenance of cancerous cells, making this compound a valuable asset in anticancer research.
Organic Synthesis: O-Acylation Reactions
The compound is used in organic synthesis, particularly in O-acylation reactions. A notable synthesis involves a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and an acyl chloride to produce 2-oxoquinoline derivatives . This methodology is appreciated for its clean reaction profile and straightforward procedure, making it a useful reaction in organic chemistry laboratories.
Spectroscopic Analysis: Molecular Structure Determination
Spectroscopic methods are employed to determine the molecular structure of “2-Oxo-1,2-dihydroquinolin-8-yl acetate”. Techniques such as high-resolution mass spectrometry (HRMS) enable a comprehensive understanding of its molecular structure . This is crucial in the characterization of new compounds and the development of novel pharmaceuticals.
Thermal Analysis: Stability Studies
Thermal analyses of the compound provide insights into its thermal properties, which are essential for assessing its stability under various conditions . This information is vital for the storage and handling of the compound, especially when used in pharmaceutical formulations.
Drug Discovery: Lead Compound Development
Due to its structural versatility, “2-Oxo-1,2-dihydroquinolin-8-yl acetate” serves as a lead compound in drug discovery. Its ability to bind with various biological targets makes it a starting point for the development of new drugs .
Material Science: Synthesis of Functional Materials
The compound’s potential isn’t limited to pharmaceuticals; it also extends to material science. Its chemical properties can be harnessed to synthesize functional materials with specific characteristics required for advanced applications.
作用机制
- Quinolin-2(1H)-one-based compounds have been studied for their anticancer properties, particularly as inhibitors of receptor tyrosine kinases (RTKs) involved in tumor vasculature formation . These RTKs include vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases.
Target of Action
属性
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-3-8-5-6-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRKCQYCLEKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935000 | |
| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinolin-8-yl acetate | |
CAS RN |
15450-72-3 | |
| Record name | 8-(Acetyloxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15450-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyquinolin-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 8-(acetyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)


